Fenticonazole nitrate

Overview

Description

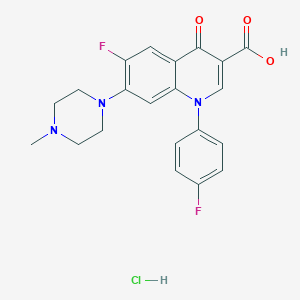

Fenticonazole nitrate is an antifungal agent used to treat fungal infections of the vagina (vulvovaginal candidiasis). It is not recommended for use in patients below 18 years of age .

Synthesis Analysis

This compound is a traditional Chinese and western medicine compound preparation. It is prepared from various materials in parts by weight, including 20 parts of this compound . More details about the synthesis process can be found in the patent and other relevant papers .

Chemical Reactions Analysis

This compound has been studied in various chemical reactions. For example, it has been determined in human plasma by HPLC–MS/MS . It also shows activity against mixed cultures of C. albicans and S. aureus .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H21Cl2N3O4S and a molar mass of 518.4 g/mol . It is a white crystalline powder, odorless, with a melting point of 136 °C . More details about its physical and chemical properties can be found in the safety data sheet and other relevant papers .

Scientific Research Applications

Ocular Fungal Infection Management : Fenticonazole nitrate has been loaded into terpene-enriched phospholipid vesicles (terpesomes) for effective ocular delivery. This method has shown promise in managing ocular fungal infections, with high encapsulation efficiency and positive in vivo performance against Candida albicans in albino rabbits (Albash et al., 2021).

Treatment of Dermatomycosis and Candidiasis : Fenticonazole has exhibited significant antifungal activity in experimental dermatomycosis and candidiasis in guinea pigs. Its healing capacity was found to be generally higher than that of reference compounds, indicating its effectiveness in treating these conditions (Veronese et al., 1981).

Vaginal Candidiasis Treatment : Ultra-deformable liposomes containing terpenes (terpesomes) have been used to load this compound for treating vaginal candidiasis. This approach showed significant permeability and antifungal potency in in vivo studies, making it a potential treatment for vaginal candidiasis (Albash et al., 2020).

Comparison with Miconazole for Vulvovaginitis Treatment : this compound has been compared to miconazole for the treatment of mycotic vulvovaginitis. The results indicated similar efficacy in treating the infection and a high patient compliance and tolerance (Reyes et al., 2002).

Tinea Corporis Management : Trans-novasomes containing this compound have been developed for the topical management of tinea corporis. This formulation showed enhanced antifungal potential and clinical superiority compared to Miconaz® cream in treating tinea corporis (Albash et al., 2022).

Intravaginal Treatment Efficacy : this compound demonstrated effective eradication of Candida albicans, Trichomonas vaginalis, and Gardnerella vaginalis when administered as intravaginal ovules in a clinical study. It showed a low relapse rate and was well tolerated (Fernández-Alba et al., 2004).

Corneal Targeting for Ocular Candidiasis : this compound-loaded novasomes have been developed to enhance drug corneal penetration for the management of ocular candidiasis. This formulation demonstrated increased corneal permeation and antifungal activity (Ahmed et al., 2022).

Mechanism of Action

Target of Action

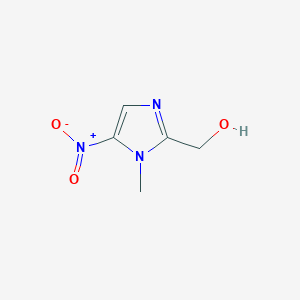

Fenticonazole nitrate is an imidazole antifungal drug . Its primary target is Ergosterol , a crucial component of fungal cell membranes . By interacting with Ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to its dysfunction .

Mode of Action

This compound exerts its antifungal activity through three different mechanisms :

- Inhibition of the release of protease acid by Candida albicans .

- Alteration of the cytoplasmic membrane, via inhibition of the fungal P450 isozyme, which is necessary to convert lanosterol to ergosterol .

- Blockade of cytochrome oxidases and peroxidases .

These actions lead to the disruption of the fungal cell membrane and the accumulation of peroxides, resulting in fungal cell necrosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ergosterol biosynthesis pathway . By inhibiting the fungal P450 isozyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, causing instability and eventual cell death .

Pharmacokinetics

It is known that this compound is used topically, and its absorption through the skin or mucous membranes is likely minimal . This localized application allows for a high concentration of the drug at the site of infection, maximizing its antifungal effects while minimizing systemic exposure .

Result of Action

The result of this compound’s action is the effective treatment of various fungal infections. It is active against a range of organisms, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It has also been shown to exhibit antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections .

Action Environment

The action of this compound can be influenced by the environment in which it is applied. For instance, the pH of the vagina can affect the efficacy of this compound in treating vulvovaginal candidiasis . Additionally, the presence of other microorganisms can impact the drug’s effectiveness. For example, bacteria associated with superinfected fungal skin and vaginal infections can be targeted by this compound .

Safety and Hazards

Future Directions

Fenticonazole nitrate has been incorporated in various innovative nanosystems in recent years to achieve significant recovery such as olaminosomes, novasomes, cerosomes, terpesomes, and trans-novasomes . These developments suggest promising future directions for the use of this compound in the treatment of fungal infections.

properties

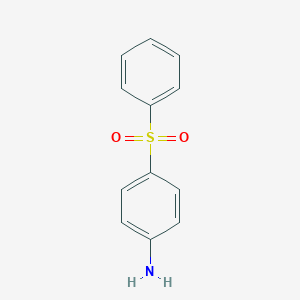

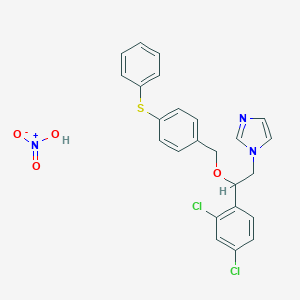

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRUWDGCVDXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72479-26-6 (Parent) | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30993890 | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73151-29-8 | |

| Record name | Fenticonazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73151-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4JGC8YRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

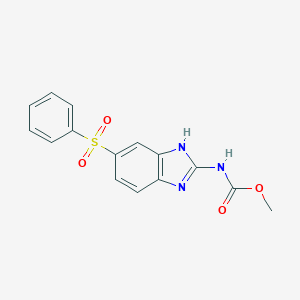

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

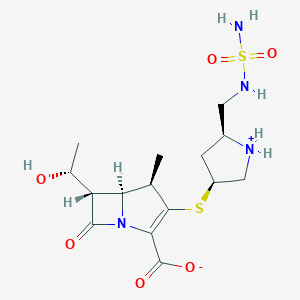

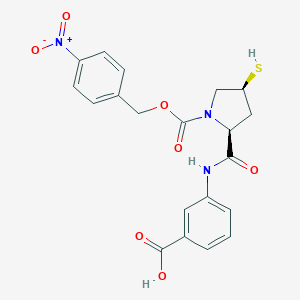

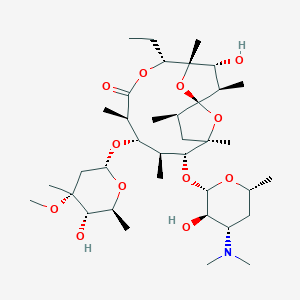

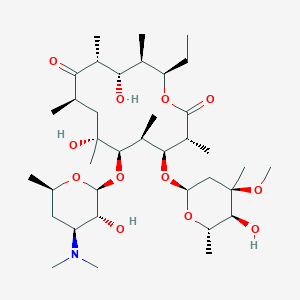

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.